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The following tables summarize the core findings from the primary Phase I dose-escalation studies of

telatinib monotherapy.

Table 1: Key Trial Design and Patient Demographics

Aspect Description

Study Type Multicenter, open-label, non-controlled, phase I dose escalation [1]

Patient Population Patients with advanced or metastatic solid tumors refractory to standard
treatment or without standard therapy options [1] [2]

Primary Objectives Determine DLTs & MTD, characterize safety & pharmacokinetics [1] [2]

Dosing Schedules Continuously administered or 14 days on/7 days off [1]

Recommended Phase
II Dose

900 mg twice daily (continuous dosing) [1] [2] [3]

Table 2: Safety and Tolerability Profile
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Category Findings

Maximum Tolerated Dose (MTD) Not formally reached, up to 1500 mg twice daily [1] [2] [3]

Most Frequent Drug-Related
Adverse Events (AEs)

Hypertension (20.8-23%), Diarrhea, Nausea, Fatigue [1] [2] [3]

Most Frequent Grade 3/4 AEs Hypertension (11.3-23%) [2] [3]

Reported Dose-Limiting
Toxicities (DLTs)

Poorly controlled hypertension (600 mg BID); Grade 2 weight loss,
anorexia, and fatigue (1500 mg BID) [2] [3]

Table 3: Pharmacokinetic and Pharmacodynamic Summary

Parameter Findings

Absorption Rapidly absorbed; median T~max~ ≤ 3 hours [1] [2]

Half-life Averaged 5.5 hours [2] [3]

Exposure Increase was less than dose-proportional; plateaued in the 900–1500 mg BID range [1]

| Key Biomarker Changes | • Dose-dependent decrease in plasma soluble VEGFR-2 (sVEGFR-2) • Dose-

dependent increase in plasma VEGF • Both plateaued at 900 mg BID [2] [3] | | Tumor Blood Flow |

Decrease observed via DCE-MRI, correlated with increasing drug exposure (AUC~0-12~) [1] [2] |

Table 4: Preliminary Antitumor Activity

Measure Outcome

| Best Response (Monotherapy Trials) | • Partial Response (PR): Observed in 2 patients with renal cell

carcinoma (RCC) in one trial [1]. • Stable Disease (SD): Achieved in 50.9% of patients in another trial [2]

[3]. | | Efficacy in Combination Therapy | In a trial with irinotecan/capecitabine: 5 of 23 patients had PR

and 9 of 23 had SD [4]. |
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Telatinib's Mechanism of Action and Targets

Telatinib is an orally available, small-molecule inhibitor that primarily targets key receptor tyrosine kinases

involved in tumor angiogenesis and cell proliferation [1] [5] [6]. The diagram below illustrates its core

mechanism of action.
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Telatinib inhibits VEGFR-2 and VEGFR-3 to block angiogenesis and lymphangiogenesis, and targets

PDGFR-β and c-Kit to affect pericyte coverage and tumor cell proliferation [1] [6] [7].

Detailed Experimental Protocols from the Trials

For your reference, here are the key methodologies used in the Phase I trials.

1. Patient Selection

Inclusion Criteria: Patients aged ≥18 years with histologically confirmed, refractory advanced solid

tumors; ECOG performance status of 0-2; adequate bone marrow, hepatic, and renal function [1] [2].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s544864?utm_src=pdf-body
https://www.smolecule.com/products/s544864?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2584942/
https://go.drugbank.com/drugs/DB15393
https://www.selleckchem.com/products/Telatinib-BAY-57-9352.html
https://www.smolecule.com/products/s544864?utm_src=pdf-body-img
https://www.smolecule.com/products/s544864?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2584942/
https://www.selleckchem.com/products/Telatinib-BAY-57-9352.html
https://www.medchemexpress.com/Telatinib.html?srsltid=AfmBOoqCwWfsqiL-BWUXmJtAECLx8q476Zb1AZeJGVkncUO60mtaVRq3
https://pmc.ncbi.nlm.nih.gov/articles/PMC2584942/
http://nlp.case.edu/public/data/TargetedToxicity_JCOFullText/SVM_text_classifier_training/testing/positive/1_355.html
https://www.smolecule.com/products/s544864?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Exclusion Criteria: Significant cardiovascular disease, uncontrolled hypertension, metastatic brain

tumors, anticancer therapy within 4 weeks prior to study entry, and prior treatment with VEGFR-2
inhibitors [2].

2. Study Design and Dose Escalation

The study followed a standard 3+3 dose escalation design [1].
Starting Dose: 20 mg once daily [2].

DLT Definition: Included grade 4 neutropenia ≥7 days, febrile neutropenia, grade 4
thrombocytopenia, and any drug-related grade 3/4 non-hematologic toxicity (with specific exceptions

for manageable conditions like hypertension) [1] [2].
MTD Determination: The highest dose at which fewer than 2 out of 6 patients experienced a DLT in

the first cycle [1] [2].

3. Pharmacokinetic (PK) Assessment

Sample Collection: Blood samples were collected pre-dose and at multiple time points (e.g., 0.5, 1,

2, 3, 4, 6, 8, 12 hours post-dose) on day 1 and day 14 of cycle 1 [1] [2].
Analysis: Plasma concentrations of telatinib and its metabolite (BAY 60-8246) were determined

using a validated LC-MS/MS method. PK parameters (AUC~0-12~, C~max~, t~max~, half-life) were
calculated via non-compartmental analysis [1] [2].

4. Pharmacodynamic (PD) and Biomarker Analysis

Blood-Based Biomarkers: Levels of plasma soluble VEGFR-2 (sVEGFR-2) and VEGF were
measured using quantitative enzyme-linked immunosorbent assays (ELISAs) at baseline and specific

time points during treatment [1] [2].
Functional Imaging: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was

used to assess changes in tumor vascular permeability and blood flow (modeled by parameters such
as K^trans^ and IAUC~60~) [1] [2].

5. Efficacy and Safety Evaluation

Tumor Response: Assessed every two cycles using Response Evaluation Criteria in Solid Tumors
(RECIST) [1] [2].

Safety Monitoring: Adverse events were continuously monitored and graded according to the
National Cancer Institute Common Toxicity Criteria (NCI CTC) [1] [2].

Key Conclusions for Drug Development Professionals
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Wide Therapeutic Window: The MTD was not reached at 1500 mg BID, but a lower dose of 900 mg
BID was selected for Phase II based on PK/PD data showing plateaued exposure and biomarker
effects, suggesting this is the biologically optimal dose [1] [2] [3].

Manageable Safety Profile: The primary toxicity was hypertension, a mechanism-based, class-effect
adverse event of VEGFR inhibition that is generally manageable with standard medications [1] [2].

Proof-of-Mechanism Confirmed: The consistent observation of a dose-dependent decrease in
sVEGFR-2 and reduction in tumor blood flow (via DCE-MRI) provides strong evidence of

successful target engagement and the intended anti-angiogenic effect [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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